molecular formula C15H15N3 B2800066 [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine CAS No. 681260-17-3

[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B2800066
CAS No.: 681260-17-3
M. Wt: 237.306
InChI Key: LAWYYMGWWHLTSZ-UHFFFAOYSA-N
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Description

[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a substituted imidazo[1,2-a]pyridine derivative featuring a 4-methylphenyl group at position 2 and a primary methanamine group at position 3 of the heterocyclic core (Figure 1). This compound serves as a scaffold for antimicrobial agents, as demonstrated by its conversion into Schiff base derivatives and subsequent reduction to secondary amines . Its synthesis typically involves condensation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with amines, followed by sodium borohydride reduction to yield the methanamine derivative .

Properties

IUPAC Name

[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-5-7-12(8-6-11)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYYMGWWHLTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine, often referred to in scientific literature as a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C14H12N2
  • Molecular Weight : 212.26 g/mol
  • CAS Number : 3051122

Imidazo[1,2-a]pyridines have been studied for their role as inhibitors in various biological pathways. The specific compound has shown promising activity in inhibiting certain enzymes and pathways associated with cancer and infectious diseases.

Anticancer Properties

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activities. For example, compounds similar to [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine have been shown to inhibit cell proliferation in various cancer cell lines.

  • IC50 Values :
    • Inhibitory concentration (IC50) values for related compounds range from 0.126 μM to 19.01 μM against different cancer cell lines, indicating potent activity against tumor growth while sparing normal cells .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it has shown significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in tumor invasion and metastasis.

Case Studies

  • Study on MDA-MB-231 Cells :
    • A study conducted on MDA-MB-231 triple-negative breast cancer cells revealed that treatment with imidazo[1,2-a]pyridine derivatives led to a marked reduction in cell viability and induced apoptosis.
    • The compound exhibited a selectivity index favoring cancer cells over non-cancerous cells by nearly 20-fold .
  • In Vivo Studies :
    • In vivo experiments involving BALB/c nude mice injected with MDA-MB-231 cells showed that the administration of the compound significantly inhibited lung metastasis compared to controls.
    • The pharmacodynamic effects were measured by evaluating metastatic nodule formation and overall survival rates in treated versus untreated groups .

Pharmacokinetics

The pharmacokinetic profile of related compounds has been assessed, showing favorable absorption and distribution characteristics:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 mL/h/kg following intravenous administration, indicating a moderate clearance rate that may necessitate careful dosing strategies in therapeutic applications .

Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivitySignificant inhibition of cancer cell proliferation; IC50 values ranging from 0.126 μM to 19.01 μM
Enzyme InhibitionInhibition of MMP-2 and MMP-9
In Vivo EfficacyReduced lung metastasis in mouse models
PharmacokineticsOral bioavailability of 31.8%; clearance rate of 82.7 mL/h/kg

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Modifications and Key Derivatives

The imidazo[1,2-a]pyridine core allows diverse substitutions that modulate pharmacological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Position) Functional Group Modifications Key References
[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine 2: 4-methylphenyl; 3: -CH2NH2 Primary amine
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 2: 4-methylphenyl; 3: -CH2N(CH3)2 Tertiary amine (dimethylated)
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives 2: 4-fluorophenyl; 3: -CH2NR1R2 Varied amine substituents (e.g., isopropyl, morpholinyl)
[2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanol 2: 4-chlorophenyl; 3: -CH2OH Hydroxymethyl group
4-{7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl}pyrimidin-2-amine 2: 4-fluorophenyl; 7: -CH2N(CH3)2; 3: pyrimidin-2-amine Dual functionalization (amine + pyrimidine)
Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate 2: 4-methylphenyl; 3: -COOEt Ester-linked oxoacetate

Key Observations :

  • Aromatic Ring Substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl , 4-chlorophenyl ) enhance binding to hydrophobic pockets in target proteins, while electron-donating groups (e.g., 4-methylphenyl ) improve metabolic stability.
  • Amine Group Modifications : Tertiary amines (e.g., dimethylated derivatives ) exhibit increased lipophilicity and blood-brain barrier penetration compared to primary amines. Hydroxymethyl groups (e.g., ) may reduce cytotoxicity but limit membrane permeability.

Key Findings :

  • Antimicrobial Activity : Schiff base derivatives of the target compound show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
  • Antifungal Activity : Fluorophenyl derivatives with morpholine substituents demonstrate improved antifungal efficacy, possibly via ergosterol biosynthesis inhibition .

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